molecular formula C9H12O2 B1173560 2,6-DI-Tert-butylphenol CAS No. 19126-15-9

2,6-DI-Tert-butylphenol

Cat. No. B1173560
Key on ui cas rn: 19126-15-9
InChI Key:
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Patent
US05424303

Procedure details

A mixture containing 2 g (9.7 mmol) 2,6-di-tert-butyl phenol, 0.4 g NaOH dissolved in 4 ml water, 13.7 g (60.1 mmol) benzyl triethyl ammonium chloride and 12 g (84.5 mmol) methyl iodide was heated at 45° for 18 h. After purification 0.67 g 2,6-di-tert-butyl anisol was obtained. This compound (1.46 g, 6.63 mmol) was formylated by reaction at 0° C. with dichloromethyl methyl ether (1.15 g, 10 mmol) in presence of tin tetrachloride (3.1 g, 11.9 mmol) in 20 ml CH2Cl2. After hydrolysis and extraction into ether, 1.15 g of 3,5-di-tert-butyl-4-methoxybenzaldehyde were obtained (MS: m/e=248: M+; 233=M+ --CH3).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Three
Name
tin tetrachloride
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
13.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH3:18]I.[CH3:20][O:21]C(Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl>O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl.CCOCC>[C:11]([C:7]1[CH:8]=[C:9]([CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[O:15][CH3:18])[CH:20]=[O:21])([CH3:14])([CH3:13])[CH3:12] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
compound
Quantity
1.46 g
Type
reactant
Smiles
Name
Quantity
1.15 g
Type
reactant
Smiles
COC(Cl)Cl
Name
tin tetrachloride
Quantity
3.1 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
12 g
Type
reactant
Smiles
CI
Name
Quantity
13.7 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification 0.67 g 2,6-di-tert-butyl anisol
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1OC)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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